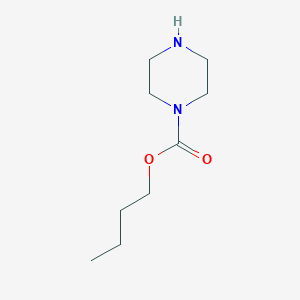

Butyl piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILAQOYFPLQIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620873 | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-32-1 | |

| Record name | 1-Piperazinecarboxylic acid, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is tert-butyl piperazine-1-carboxylate

An In-depth Technical Guide to tert-Butyl Piperazine-1-Carboxylate: A Cornerstone of Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, few building blocks have proven as versatile and indispensable as tert-butyl piperazine-1-carboxylate, commonly known in laboratories as N-Boc-piperazine.[1] This compound's significance lies in its elegant simplicity and dual functionality. It masterfully combines a reactive secondary amine with a chemically-protected secondary amine, offering a reliable and predictable platform for complex molecular construction.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of one nitrogen atom, while the other remains available for a wide array of chemical transformations.[2][4]

The piperazine ring itself is a "privileged scaffold" in medicinal chemistry, a recurring structural motif found in a multitude of approved drugs, valued for its ability to improve critical physicochemical properties such as aqueous solubility and bioavailability.[1][2][5] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of N-Boc-piperazine, delving into its properties, synthesis, reactivity, and pivotal applications, thereby explaining its status as a cornerstone reagent in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of N-Boc-piperazine is essential for its effective application in synthesis and analysis.

Core Physicochemical Properties

The compound is typically a white to light yellow crystalline solid, a characteristic that facilitates its handling and weighing in a laboratory setting.[1][4] Its solubility in common organic solvents like ethanol, methanol, and dichloromethane makes it amenable to a wide range of reaction conditions.[1]

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [1][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][4][6] |

| Molecular Weight | 186.25 g/mol | [1][4][6] |

| Appearance | White to light yellow crystalline solid/powder | [1][4][7] |

| Melting Point | 43-49 °C | [1][4] |

| Boiling Point | 258 °C at 760 mmHg | [7] |

| Density | ~1.03 g/cm³ | [7] |

| Solubility | Soluble in ethanol, methanol, water | [1] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structure and purity. The data below is predicted based on its structure and corroborated by publicly available spectral data.[6][8]

| Spectroscopy | Assignment | Predicted Chemical Shift / Value |

| ¹H NMR | tert-Butyl group, C(CH ₃)₃ | ~1.45 ppm (singlet, 9H) |

| Piperazine Ring Protons | ~2.7-3.5 ppm (multiplets, 8H) | |

| NH Proton | ~1.5-2.5 ppm (broad singlet, 1H) | |

| ¹³C NMR | C (CH₃)₃ | ~28.5 ppm |

| C (CH₃)₃ | ~79.5 ppm | |

| Piperazine Ring Carbons | ~44-46 ppm | |

| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ |

| C=O Stretch (Carbamate) | ~1690-1700 cm⁻¹ | |

| Mass Spec (EI) | M+ (Molecular Ion) | 186 m/z |

| Key Fragment | 57 m/z ([C(CH₃)₃]⁺) |

The Chemistry of N-Boc-Piperazine: Synthesis and Reactivity

The utility of N-Boc-piperazine is rooted in its straightforward synthesis and the predictable reactivity of the Boc protecting group.

Synthesis of N-Boc-Piperazine

The most prevalent laboratory and industrial synthesis involves the selective mono-N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).[3][8] The key to achieving high selectivity for the mono-protected product over the di-protected byproduct is precise stoichiometric control. By using a slight excess of piperazine relative to Boc₂O, the statistical probability of a single piperazine molecule reacting with two molecules of Boc₂O is significantly reduced.

Caption: General synthetic workflow for N-Boc-piperazine.

Experimental Protocol: Synthesis of tert-Butyl piperazine-1-carboxylate [8]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the cooled piperazine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the Boc₂O is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

The Art of Deprotection

The strategic removal of the Boc group is a critical step that unmasks the second nitrogen atom for further functionalization. This is almost universally achieved under acidic conditions.[9] The mechanism involves protonation of the carbamate oxygen, which leads to the elimination of isobutylene and carbon dioxide, releasing the free amine.[9][10]

The choice between the two most common reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), is a critical experimental decision.[10][11]

-

TFA: Highly effective and often used in a solution with DCM. The resulting trifluoroacetate salt is typically removed during an aqueous work-up. It is harsh and may cleave other acid-sensitive groups.

-

HCl: Often used as a solution in an organic solvent like dioxane or methanol. This method frequently results in the precipitation of the piperazine hydrochloride salt, which can be a simple and effective method of purification.[10]

Caption: Decision tree for selecting a Boc deprotection method.

Protocol 1: Boc Deprotection using TFA in DCM [10]

-

Dissolve the Boc-protected piperazine derivative in anhydrous DCM (at a concentration of ~0.1 M).

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Remove the excess TFA and DCM under reduced pressure.

-

Dissolve the residue in water and basify to a pH > 9 with a saturated NaHCO₃ solution or dilute NaOH.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 2: Boc Deprotection using HCl in Dioxane [10]

-

Dissolve the N-Boc protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, dioxane).

-

Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.

-

Stir for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate.

-

Upon completion (monitored by TLC/LC-MS), the product can be isolated by filtering the precipitate and washing with a non-polar solvent like diethyl ether.

-

To obtain the free base, the hydrochloride salt can be neutralized using the basification and extraction procedure described in Protocol 1.

Applications in Drug Discovery and Development

N-Boc-piperazine is not an end in itself but a means to an end: the efficient construction of complex, biologically active molecules.

A Versatile Scaffold for Molecular Elaboration

With one nitrogen protected, the free secondary amine of N-Boc-piperazine is a nucleophile ready to participate in a variety of crucial bond-forming reactions. This allows for the precise installation of diverse chemical functionalities, a cornerstone of generating molecular libraries for high-throughput screening.[2]

Caption: Key synthetic pathways utilizing N-Boc-piperazine.

Key reactions include:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl piperazines, a common motif in CNS-active drugs.[7]

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl piperazine derivatives.

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl piperazines.

-

Multicomponent Reactions: Serving as the amine component in reactions like the Ugi reaction to rapidly build complex, diverse molecular libraries from simple precursors.[2]

The Piperazine Moiety in Therapeutics

The piperazine ring is prevalent in pharmaceuticals because it is a weak base that is typically protonated at physiological pH. This positive charge can enhance water solubility and allow for strong ionic interactions with biological targets like receptors and enzymes.[5] N-Boc-piperazine is therefore a critical starting material for drugs across numerous fields.

| Therapeutic Area | Significance of Piperazine Derivatives | Reference(s) |

| Central Nervous System (CNS) | Core structure in many antipsychotic and antidepressant agents, modulating neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A). | [1][4] |

| Oncology | Found in numerous kinase inhibitors and other anticancer agents. | [1] |

| Anti-Infectives | The piperazine ring is a common feature in antibacterial, antifungal, and antiviral compounds. | [1] |

| Antihistamines/Anti-allergics | Forms the backbone of several well-known antiallergic drugs. |

For example, N-Boc-piperazine is a key intermediate in the synthesis of drugs like Veratrazodone and is used to create compounds targeting psychiatric disorders by interacting with D2 and 5-HT1A receptors.[12]

Analytical and Regulatory Considerations

For professionals in drug development, the quality and regulatory standing of starting materials are paramount.

-

Quality Control: The purity of N-Boc-piperazine is typically assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][13][14] High purity (often >98-99%) is essential to prevent the carry-through of impurities into the final active pharmaceutical ingredient (API).[1][4]

-

Regulatory Perspective: In recent years, regulatory agencies like the FDA and EMA have focused heavily on the risk of nitrosamine impurities in pharmaceuticals. While N-Boc-piperazine itself is not a nitrosamine, as a secondary amine precursor, any synthesis utilizing it must be evaluated for the potential formation of nitrosated piperazine species, especially in the presence of nitrites under acidic conditions.[15]

Safety and Handling

N-Boc-piperazine is considered a hazardous substance and requires careful handling in a laboratory environment.

-

GHS Hazard Classification:

-

Safe Handling Practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, often under refrigeration (2-8 °C).[4][18]

-

Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal.[16]

-

Conclusion

Tert-butyl piperazine-1-carboxylate is far more than a simple chemical reagent; it is a powerful enabler of molecular innovation. Its synthetic tractability, born from the strategic placement of the Boc protecting group, provides chemists with a reliable and versatile tool for constructing complex molecular architectures.[1] The favorable pharmacological properties conferred by the piperazine scaffold have cemented its role in the development of countless therapeutic candidates across a vast range of diseases.[1] For any researcher or scientist in the field of drug discovery, a deep, technical understanding of N-Boc-piperazine is not just beneficial—it is fundamental to designing the medicines of tomorrow.

References

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. Benchchem.

- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv

- Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.

- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Generic Medicine.

- 1-Boc-piperazine. Chem-Impex.

- A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxyl

- tert-Butyl piperazine-1-carboxyl

- Safety Data Sheet - tert-Butyl 3-(tert-butyl)

- tert-Butyl 4-(piperidin-4-yl)

- N-Boc-Piperazine.

- Technical Support Center: N-Boc Deprotection of Piperazine Deriv

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- tert-Butyl piperazine-1-carboxylate.

- 1-boc Piperazine. lifechem pharma.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals, Indian Journal of Heterocyclic Chemistry.

- tert-Butyl (S)-3-(hydroxymethyl)

- t-Butyl 1-piperaziencarboxyl

- Tert-butyl Piperazine-1-carboxylate Hydrochloride.

- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- SAFETY DATA SHEET - tert-Butyl 4-(3-aminobenzyl)

- SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperazine. TCI Chemicals.

- Synthesis method of N-Boc piperazine.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.

- 1-Boc-piperazine. LookChem.

- tert-butyl piperazine-1-carboxyl

- tert-Butyl piperazine-1-carboxyl

- t-Butyl 1-piperaziencarboxyl

- The Chemistry of 1-Boc-Piperazine: Synthesis and Applic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. connectjournals.com [connectjournals.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. lifechempharma.com [lifechempharma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 13. tert-butyl piperazine-1-carboxylate - SRIRAMCHEM [sriramchem.com]

- 14. 57260-71-6|tert-Butyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 15. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 16. angenechemical.com [angenechemical.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. N-Boc-Piperazine [prometheatechsynth.com]

Introduction: The Quintessential Building Block in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties and Applications of tert-Butyl Piperazine-1-Carboxylate

tert-Butyl piperazine-1-carboxylate, commonly referred to as 1-Boc-piperazine, stands as a cornerstone intermediate in the landscape of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group, offers a unique and powerful tool for synthetic chemists.[1][2] The Boc group effectively "masks" one of the two reactive secondary amine functionalities of the piperazine core. This strategic protection allows for the selective chemical modification of the free secondary amine at the N4 position, enabling the construction of complex molecular architectures with high precision.[3] Once the desired modifications are complete, the acid-labile Boc group can be cleanly removed, revealing the N1 amine for further functionalization or to yield the final target molecule. This versatility makes 1-Boc-piperazine an indispensable building block in the synthesis of a multitude of biologically active compounds, including agents targeting the central nervous system (CNS), antidepressants, and anticancer therapeutics.[1][4]

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and analytical characterization of tert-butyl piperazine-1-carboxylate, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its handling, reaction setup, and characterization. 1-Boc-piperazine is typically an off-white to white solid or waxy solid at room temperature.[1][5]

Table 1: Physicochemical Properties of tert-Butyl Piperazine-1-Carboxylate

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl piperazine-1-carboxylate | [6] |

| Synonyms | 1-Boc-piperazine, N-Boc-piperazine | [6] |

| CAS Number | 57260-71-6 | [5][6] |

| Molecular Formula | C₉H₁₈N₂O₂ | [5][6] |

| Molecular Weight | 186.25 g/mol | [5][6] |

| Appearance | Off-white to white solid or waxy solid | [1][5] |

| Melting Point | 40-49 °C | [1] |

| Boiling Point | 98-100 °C | [5] |

| Density | 1.030 g/cm³ | [5] |

| Storage | 2-8 °C, under inert gas, hygroscopic | [5] |

Table 2: Key Spectroscopic Data for Analytical Characterization

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| ¹H NMR | ~3.4 ppm (t, 4H): Protons on carbons adjacent to the Boc-protected nitrogen (N1). ~2.8 ppm (t, 4H): Protons on carbons adjacent to the free NH (N4). ~1.7 ppm (s, 1H): Proton of the free NH group. ~1.4 ppm (s, 9H): Protons of the tert-butyl group. (Chemical shifts can vary with solvent). | [3][7] |

| IR Spectroscopy | ~3340 cm⁻¹: N-H stretch of the secondary amine. ~2975, 2850 cm⁻¹: C-H stretches (aliphatic). ~1690-1700 cm⁻¹: C=O stretch of the carbamate (Boc group). | [6][8][9] |

| Mass Spectrometry (EI) | m/z 186: [M]⁺ (Molecular ion). m/z 57: [C(CH₃)₃]⁺ (Most abundant fragment, characteristic of the tert-butyl group). | [6][10] |

Synthesis and Purification: A Protocol-Driven Approach

The most prevalent laboratory-scale synthesis of 1-Boc-piperazine involves the direct and selective mono-N-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).[3] The causality behind this common choice lies in the relatively straightforward reaction conditions and the ease of purification. Using an excess of piperazine can help minimize the formation of the di-protected byproduct, though careful control of stoichiometry is key.

Diagram 1: General Synthesis of 1-Boc-Piperazine

Caption: Workflow for the synthesis of 1-Boc-piperazine.

Experimental Protocol: Synthesis of tert-Butyl Piperazine-1-Carboxylate

This protocol describes a standard laboratory procedure for the selective mono-N-Boc protection of piperazine.

-

Reaction Setup: To a round-bottom flask, add piperazine (2.0-3.0 equivalents) and dissolve it in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. Causality Note: Slow, dropwise addition is crucial to control the exotherm and minimize the formation of the undesired 1,4-di-Boc-piperazine byproduct.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the Boc₂O starting material.[3]

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times to recover any dissolved product.

-

Purification: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary, though often the product is of sufficient purity for subsequent steps.

More advanced industrial methods now utilize starting materials like diethanolamine, which proceed through chlorination, Boc protection, and a final aminolysis cyclization to achieve higher yields (>93%) and reduce waste, making the process more suitable for large-scale production.[11][12]

Chemical Reactivity and Synthetic Utility

The synthetic power of 1-Boc-piperazine stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected N1 is rendered unreactive to most nucleophilic and basic conditions, while the N4 secondary amine remains a potent nucleophile.

Diagram 2: Core Reactivity of 1-Boc-Piperazine

Caption: Key synthetic transformations involving 1-Boc-piperazine.

N-Functionalization at the N4 Position

The unprotected secondary amine is readily functionalized using a wide array of electrophiles. This reaction is the cornerstone of its utility.

-

N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) yields N-alkylated products.

-

N-Arylation: Buchwald-Hartwig amination with aryl halides or triflates, using a palladium catalyst and a suitable phosphine ligand, allows for the direct formation of N-aryl piperazines, a common motif in CNS-active drugs.[13]

-

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base provides the corresponding amides and sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an agent like sodium triacetoxyborohydride (STAB) is a powerful method for creating substituted N-alkyl derivatives.

Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions, which cleaves the tert-butyl carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.[14][15]

-

Common Reagents: Trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in solvents like methanol, ethyl acetate, or 1,4-dioxane are most commonly employed.[15][16]

-

Mechanism Insight: The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then fragments to isobutene. The resulting carbamic acid is unstable and decarboxylates to yield the protonated amine.[15]

-

Self-Validating Protocol: The success of the deprotection is easily validated. The product amine hydrochloride or trifluoroacetate salt is typically a solid that precipitates from non-polar solvents, and the completion of the reaction can be monitored by the cessation of CO₂ evolution (bubbling).

Experimental Protocol: Boc Deprotection with HCl in Ethyl Acetate

-

Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of ethyl acetate.

-

Reagent Addition: Slowly add a solution of 4M HCl in ethyl acetate or dioxane (2-4 equivalents) at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution.

-

Monitoring: Monitor by TLC or LC-MS to ensure complete consumption of the starting material.

-

Isolation: Isolate the product by filtration. Wash the solid with cold ethyl acetate or diethyl ether to remove any non-polar impurities and dry under vacuum.

Trustworthiness Note: A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[14] For sensitive substrates, scavengers like anisole or thioanisole can be added to trap this reactive intermediate.[15]

Advanced Applications: C–H Functionalization

For drug development professionals seeking novel scaffolds, the direct functionalization of the C-H bonds of the piperazine ring itself represents a cutting-edge strategy. Research has shown that the α-protons adjacent to the Boc-protected nitrogen can be selectively removed using strong bases like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA or (−)-sparteine for asymmetric transformations.[17][18][19] This generates a lithiated intermediate that can be trapped with various electrophiles, allowing for the introduction of substituents directly onto the piperazine ring. This advanced technique circumvents the need for multi-step sequences involving pre-functionalized starting materials.[20]

Safety and Handling

According to Safety Data Sheets (SDS), tert-butyl piperazine-1-carboxylate is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It can also be harmful if swallowed.[21][22]

-

Precautions: When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[21] Avoid creating dust.

-

Storage: The compound is hygroscopic and potentially heat-sensitive. It should be stored in a tightly sealed container in a cool, dry place (refrigerated at 2-8 °C is recommended) under an inert atmosphere like nitrogen or argon.[1]

Conclusion

tert-Butyl piperazine-1-carboxylate is far more than a simple chemical intermediate; it is a strategic enabler in the complex art of organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its orthogonal reactivity make it an exceptionally reliable and versatile tool. By allowing chemists to selectively manipulate one nitrogen atom while the other remains protected, it provides a robust and logical pathway to a vast array of complex piperazine-containing molecules. Understanding the nuances of its synthesis, reactivity, and handling is fundamental for any scientist or researcher aiming to innovate in the fields of drug discovery and materials science.

References

- Benchchem. A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate. [URL: https://www.benchchem.com/product/b567987/technical-guide]

- MedChemExpress. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS. [URL: https://www.medchemexpress.com/sds/hy-w033724.html]

- Fisher Scientific. Safety Data Sheet: tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. [URL: https://www.fishersci.com/sds?productName=CC30414ZZ]

- PROMETHEA TECHSYNTH PRIVATE LIMITED. N-Boc-Piperazine. [URL: https://www.promethea.in/product-page/n-boc-piperazine]

- PubChem. tert-Butyl piperazine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/143452]

- NIST. t-Butyl 1-piperaziencarboxylate - IR Spectrum. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C57260716&Type=IR-SPEC&Index=1#IR-SPEC]

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [URL: http://www.connectjournals.com/ijhc]

- Chem-Impex. 1-Boc-piperazine. [URL: https://www.chemimpex.com/products/1-boc-piperazine]

- PubChem. Tert-butyl Piperazine-1-carboxylate Hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2755973]

- ChemicalBook. 4-(2-amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester(192130-34-0) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/192130-34-0_1HNMR.htm]

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS tert-Butyl 3-(thien-2-yl)piperazine-1-carboxylate. [URL: https://www.chemicalbook.com/msds/CB32560044_EN.htm]

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [URL: https://www.researchgate.

- Benchchem. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. [URL: https://www.benchchem.com/product/b1063167]

- NIST. t-Butyl 1-piperaziencarboxylate - Mass Spectrum. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C57260716&Type=Mass-Spec&Index=1#Mass-Spec]

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine. [URL: https://patents.google.

- BOC Sciences. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [URL: https://www.bocsci.

- BLD Pharm. tert-Butyl piperazine-1-carboxylate. [URL: https://www.bldpharm.com/products/57260-71-6.html]

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [URL: https://www.mdpi.com/1420-3049/29/1/1]

- LookChem. 1-Boc-piperazine. [URL: https://www.lookchem.com/1-Boc-piperazine/]

- Manasa Life Sciences. tert-Butyl piperazine-1-carboxylate. [URL: https://www.manasalifesciences.

- Sigma-Aldrich. 1-Boc-piperazine 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/343536]

- White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [URL: https://eprints.whiterose.ac.uk/82431/1/General_Procedures_for_the_Lithiation_Trapping_of_N-Boc_Piperazines_Author_Manuscript.pdf]

- Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [URL: https://www.beilstein-journals.org/bjoc/articles/17/1/204]

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guide-boc-deprotection.pdf]

- Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. [URL: https://pubs.acs.org/doi/10.1021/ja4092713]

- MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [URL: https://www.mdpi.com/2673-401X/2/1/1]

- SpringerLink. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [URL: https://link.springer.com/article/10.1186/s13065-020-00693-5]

- SpectraBase. 1-Boc-piperazine - Optional[1H NMR] - Spectrum. [URL: https://spectrabase.com/spectrum/AgmJb9qOQ9E]

- Ambeed. N-Boc-piperazine. [URL: https://www.ambeed.com/products/57260-71-6.html]

- Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group]

- SpectraBase. 1-Boc-piperazine - Optional[FTIR] - Spectrum. [URL: https://spectrabase.com/spectrum/ITS47hfMWvg]

- Tokyo Chemical Industry. 1-(tert-Butoxycarbonyl)piperazine. [URL: https://www.tcichemicals.com/IN/en/p/B2415]

- Organic Chemistry Portal. tert-Butyl Esters. [URL: https://www.organic-chemistry.org/protectivegroups/carboxyl/tert-butyl-esters.htm]

- ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [URL: https://www.researchgate.net/publication/342263177_Deprotection_of_N-tert-Butoxycarbonyl_Boc_Groups_in_the_Presence_of_tert-Butyl_Esters]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Boc-Piperazine [prometheatechsynth.com]

- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

- 11. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 12. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 13. lookchem.com [lookchem.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. par.nsf.gov [par.nsf.gov]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. fishersci.com [fishersci.com]

The Cornerstone of Modern Drug Discovery: A Technical Guide to 1-Boc-Piperazine

In the landscape of contemporary medicinal chemistry, the piperazine scaffold stands as a "privileged structure," a recurring motif in a multitude of approved therapeutic agents designed to enhance critical properties like aqueous solubility and oral bioavailability.[1] At the heart of harnessing the potential of this versatile heterocycle lies a crucial intermediate: 1-Boc-piperazine. This guide offers an in-depth exploration of the structure, synthesis, and profound impact of 1-Boc-piperazine, tailored for researchers, scientists, and professionals in drug development.

The Strategic Importance of 1-Boc-Piperazine: A Tale of Two Nitrogens

The synthetic utility of 1-Boc-piperazine is rooted in the chemically distinct nature of its two nitrogen atoms.[2] The introduction of the bulky tert-butoxycarbonyl (Boc) protecting group on one nitrogen renders it significantly less nucleophilic and unreactive under a wide range of reaction conditions.[3][4] This "temporary shield" allows for the selective functionalization of the exposed secondary amine, a critical feature for the precise construction of complex molecular architectures.[5] Once the desired modifications are achieved, the Boc group can be readily cleaved under mild acidic conditions, regenerating the free amine for subsequent reactions or as a component of the final active pharmaceutical ingredient (API).[2][5] This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis, enabling the efficient and controlled elaboration of the piperazine core.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-Boc-piperazine is fundamental to its effective application in synthesis.[6]

| Property | Value | References |

| CAS Number | 57260-71-6 | [6][7][8] |

| Molecular Formula | C₉H₁₈N₂O₂ | [6][7][8] |

| Molecular Weight | 186.25 g/mol | [2][6][7][8] |

| Appearance | White to off-white crystalline powder or waxy solid | [2][8][9] |

| Melting Point | 43-49 °C | [2][7][8][9] |

| Boiling Point | 258 °C at 760 mmHg | [2][10] |

| Density | 1.03 g/cm³ | [2][10] |

| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO | [2][8] |

The Synthesis of 1-Boc-Piperazine: A Comparative Analysis of Methodologies

The selective mono-protection of piperazine is the most prevalent route for synthesizing 1-Boc-piperazine.[2] The choice of synthetic strategy often depends on the scale of the reaction, cost considerations, and desired purity.

The Conventional Approach: Direct Reaction with Di-tert-butyl Dicarbonate

The most common laboratory-scale synthesis involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[3]

Caption: Simplified workflow for the synthesis of 1-Boc-piperazine from diethanolamine.

This approach has been reported to achieve higher yields (exceeding 93.5%) and purity, with a reduced environmental impact, making it more suitable for industrial applications. [11]

The Synthetic Versatility of 1-Boc-Piperazine in Drug Development

The true value of 1-Boc-piperazine is realized in its application as a versatile building block for the synthesis of a wide array of bioactive molecules. [6]The free secondary amine serves as a nucleophilic handle for various C-N bond-forming reactions.

Key Reactions and Transformations

-

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between the free amine of 1-Boc-piperazine and an aryl halide. [9][10]This reaction is instrumental in synthesizing arylpiperazine derivatives, a common motif in central nervous system (CNS) active drugs. [11]

-

N-Alkylation: The introduction of alkyl groups onto the piperazine core is readily achieved through nucleophilic substitution with alkyl halides in the presence of a base. [1]

-

Reductive Amination: 1-Boc-piperazine can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. [1]

-

Acylation: The reaction with acyl chlorides or anhydrides yields the corresponding amides.

Caption: Key functionalization reactions of 1-Boc-piperazine.

Applications in Medicinal Chemistry

The piperazine moiety is a key pharmacophore in numerous therapeutic areas. [12]The use of 1-Boc-piperazine as a starting material has been pivotal in the development of:

-

CNS Agents: Many antipsychotics and antidepressants feature the arylpiperazine structure, which can be efficiently synthesized using 1-Boc-piperazine. [7][11]* Anticancer Agents: It is a crucial intermediate in the synthesis of various anticancer drugs, including kinase inhibitors. [13][14]* Anti-Infective Agents: The piperazine ring is a common component of antibacterial, antifungal, and antiviral compounds. [6] The ability to rapidly generate diverse libraries of piperazine-containing compounds through the functionalization of 1-Boc-piperazine is a significant advantage in drug discovery, facilitating lead optimization and structure-activity relationship (SAR) studies. [5][11]

Conclusion: An Indispensable Tool for the Modern Chemist

1-Boc-piperazine has solidified its position as an indispensable building block in modern organic synthesis and medicinal chemistry. [6]Its unique structural design, which allows for the selective functionalization of the piperazine ring, provides a robust and versatile platform for the construction of complex and biologically active molecules. [3][7]A thorough understanding of its properties and the nuances of its synthesis is paramount for any researcher or scientist aiming to leverage the power of the piperazine scaffold in the pursuit of novel therapeutics.

References

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12).

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.

- 1-BOC-Piperazine | 57260-71-6. ChemicalBook.

- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Benchchem.

- Application Notes and Protocols for Boc-Protection of Piperazine Deriv

- The synthesis method of 1-BOC-Piperazine. (2024, September 2). ChemicalBook.

- 1-Boc-Piperazine: Your Key to Enhanced Drug Discovery. (2026, January 4).

- The Chemistry of 1-Boc-Piperazine: Synthesis and Applic

- CN108033931B - Synthesis method of N-Boc piperazine.

- 1-Boc-piperazine. Chem-Impex.

- N-Boc Piperazine (1-Boc-piperazine). Petalheadexim.

- 1-boc Piperazine. lifechem pharma.

- 1-BOC-Piperazine synthesis. ChemicalBook.

- Di-tert-butyl piperazine-1,4-dicarboxyl

- 1-BOC-PIPERAZINE 57260-72-7 wiki.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- 1,3,5-[tris-piperazine]-triazine. Organic Syntheses Procedure.

- 1-BOC-PIPERAZINE | 57260-72-7. ChemicalBook.

- A Comparative Guide to 4-Boc-1- piperazinecarbonyl Chloride and 4. Benchchem.

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Different applications of 1-tert-Butoxycarbonylpiperazine. ChemicalBook.

- tert-Butyl piperazine-1-carboxyl

- Di-tert-butyl dicarbon

- CN102153526B - Synthesis method of N-tert-butoxycarbonylpiperazine.

- 1-Boc-Piperazine (Cas 143238-38-4). Parchem.

- 1-(tert-Butoxycarbonyl)piperazine | 57260-71-6. Tokyo Chemical Industry Co., Ltd.(APAC).

- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. petalheadexim.com [petalheadexim.com]

- 9. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. jgtps.com [jgtps.com]

- 13. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 14. 1-BOC-PIPERAZINE | 57260-72-7 [chemicalbook.com]

synthesis of N-Boc-piperazine from diethanolamine

An In-depth Technical Guide to the Synthesis of N-Boc-Piperazine from Diethanolamine: A Modern, Cost-Effective Approach

Introduction

N-Boc-piperazine, or tert-butyl 1-piperazinecarboxylate, stands as a cornerstone intermediate in contemporary medicinal chemistry and drug development.[1] Its structure features the piperazine ring, a privileged scaffold present in a multitude of bioactive molecules, where one of the two nitrogen atoms is selectively protected by a tert-butoxycarbonyl (Boc) group.[2] This mono-protection strategy is the key to its utility, enabling chemists to perform selective functionalization at the free secondary amine, thereby constructing complex molecular architectures.[3]

Historically, the synthesis of N-Boc-piperazine has predominantly started from piperazine itself, reacting it with di-tert-butyl dicarbonate (Boc₂O). However, these traditional methods are often plagued by challenges, including the formation of the undesired di-protected byproduct, which necessitates extensive purification and leads to reduced yields.[3][4][5] Furthermore, the reliance on anhydrous piperazine, a relatively costly starting material, and the use of hazardous solvents like toluene, present economic and safety drawbacks, particularly for large-scale industrial production.[4][5]

This guide details a modern, robust, and economically viable synthetic route starting from the inexpensive and readily available bulk chemical, diethanolamine. This three-step process, involving chlorination, Boc protection, and aminolysis cyclization, overcomes the primary limitations of previous methods. It offers high yields and exceptional purity under mild reaction conditions, positioning it as a superior strategy for researchers and drug development professionals.[4][5][6]

The Synthetic Pathway: A Mechanistic Overview

The conversion of diethanolamine to N-Boc-piperazine is an elegant three-step sequence that strategically transforms the acyclic starting material into the final protected heterocyclic product.[4][5][6] This pathway is designed to control reactivity and maximize the yield of the desired mono-protected piperazine.

Step 1: Chlorination of Diethanolamine

The synthesis commences with the conversion of the hydroxyl groups of diethanolamine into more reactive leaving groups. This is achieved through a chlorination reaction, typically employing thionyl chloride (SOCl₂), to produce bis(2-chloroethyl)amine, usually as its hydrochloride salt.[4][6][7]

-

Reaction: Diethanolamine reacts with thionyl chloride to form bis(2-chloroethyl)amine.

-

Causality Behind Experimental Choice: Thionyl chloride is an excellent choice for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the workup and isolation of the product.[4][7] The reaction proceeds under reflux conditions to ensure complete conversion.

Step 2: Boc Protection of Bis(2-chloroethyl)amine

With the chlorinated intermediate in hand, the next critical step is the protection of the secondary amine. This is crucial for preventing the nitrogen from participating in unwanted side reactions during the subsequent cyclization step and ensures that the final product is the mono-Boc derivative.

-

Reaction: Bis(2-chloroethyl)amine is acylated with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions to yield tert-butyl bis(2-chloroethyl)carbamate.[4][6]

-

Mechanistic Insight: The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks an electrophilic carbonyl carbon of the Boc anhydride.[8] The process is performed under alkaline conditions, often using an inorganic base like sodium carbonate, to neutralize the HCl salt of the amine and to scavenge the acid generated during the reaction.[4] This protection is strategically placed before cyclization, as the Boc group is stable to the basic conditions of the final step.

Step 3: Aminolysis and Intramolecular Cyclization

The final step is the formation of the piperazine ring. The Boc-protected di-chloro intermediate is treated with ammonia water, which serves as the source for the second nitrogen atom required to complete the heterocycle.

-

Reaction: Tert-butyl bis(2-chloroethyl)carbamate undergoes a cyclization reaction with ammonia to generate N-Boc-piperazine.[4][6]

-

Mechanistic Rationale: This transformation is driven by the formation of the thermodynamically stable six-membered piperazine ring. The reaction proceeds via a double intramolecular SN2 mechanism. Ammonia provides the nucleophilic nitrogen that displaces one of the chlorides, and the resulting primary amine then cyclizes by attacking the second chloroethyl arm to close the ring. The use of elevated temperature facilitates the reaction.[4]

Visualizing the Process

To better illustrate the synthetic strategy, the following diagrams outline the overall workflow and the core chemical transformations.

Caption: Overall synthetic workflow from diethanolamine to N-Boc-piperazine.

Caption: Key chemical transformations in the synthesis of N-Boc-piperazine.

Detailed Experimental Protocol

The following protocol is adapted from methodologies described in the patent literature and represents a reliable method for the synthesis.[4][6]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| Diethanolamine | C₄H₁₁NO₂ | 105.14 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |

| Ammonia water (25-28%) | NH₃·H₂O | 35.04 |

| Sodium carbonate | Na₂CO₃ | 105.99 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Step 1: Synthesis of Bis(2-chloroethyl)amine

-

To a reaction flask equipped with a reflux condenser and a dropping funnel, add diethanolamine (1.0 mol).

-

Slowly add thionyl chloride (2.75 - 3.25 mol) dropwise while stirring. The reaction is exothermic and will generate HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture. The product, bis(2-chloroethyl)amine hydrochloride, can be carried forward to the next step, often as a concentrated solution or crude solid after removing excess thionyl chloride under reduced pressure.

Step 2: Synthesis of tert-Butyl bis(2-chloroethyl)carbamate

-

Prepare a solution of the crude bis(2-chloroethyl)amine from Step 1 in purified water.

-

Cool the solution in an ice bath and add an inorganic base, such as sodium carbonate (approx. 2.0-3.0 mol), in portions to neutralize the hydrochloride salt and maintain a basic pH.

-

Slowly add a solution of Boc anhydride (0.95 - 1.05 mol) in a suitable solvent (e.g., ethyl acetate) to the aqueous solution while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Synthesis of N-Boc-piperazine

-

Dissolve the crude tert-butyl bis(2-chloroethyl)carbamate from Step 2 in a suitable solvent like ethyl acetate.

-

Heat the solution to 60°C.

-

Slowly add concentrated ammonia water (2.0 - 4.0 mol) dropwise over approximately 3 hours, maintaining the reaction temperature at 60°C.

-

Continue to stir the reaction at 60°C for an additional 2.5 hours after the addition is complete.

-

Cool the reaction mixture to below 25°C.

-

Perform a liquid-liquid extraction using ethyl acetate. Separate the organic layer.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to evaporate the solvent.

-

The resulting product is N-Boc-piperazine, which can be further purified by distillation or crystallization if required, though this process often yields high purity product directly.[4]

Process Optimization and Data Summary

The success of this synthesis hinges on the careful control of several key parameters. The molar ratios of reagents are particularly critical to maximize yield and minimize side reactions.

| Step | Key Parameters | Recommended Molar Ratio (vs. Diethanolamine) | Temperature | Typical Yield | Purity |

| 1. Chlorination | Thionyl Chloride Ratio | 2.75 - 3.25 : 1 | Reflux | >95% (Intermediate) | N/A |

| 2. Boc Protection | Boc Anhydride Ratio | 0.95 - 1.05 : 1 | 0°C to RT | >95% (Intermediate) | N/A |

| 3. Cyclization | Ammonia Ratio | 2.0 - 4.0 : 1 | 60°C | 94.3% (Overall)[4][6] | 99.4%[4][6] |

Conclusion

The represents a significant advancement in process chemistry. By leveraging an inexpensive and abundant starting material, this three-step method provides a highly efficient, cost-effective, and scalable alternative to traditional routes that start from piperazine.[4][5] The mild reaction conditions, high overall yield, and exceptional product purity make this process particularly suitable for industrial applications, supporting the development of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge and a validated protocol for researchers and professionals to implement this superior synthetic strategy.

References

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.

- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.

- Synthesis method of N-Boc piperazine. Google Patents. CN108033931B.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. BOC Sciences.

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.

- Catalytic synthesis of N-methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. Indian Journal of Chemistry.

- N-Boc-piperazine-13C4 for sale. Vulcanchem.

- Methods for the catalytic synthesis of piperazine. ResearchGate.

- New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate.

- Process for the preparation of piperazine. Google Patents. US3682919A.

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.

- Proposed industrial pathway to piperazine starting from ethylene oxide. ResearchGate.

- Preparation of n,n'-diethanol piperazine. Google Patents. US3845059A.

- Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Benchchem.

- A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. Benchchem.

- Preparation method of piperazine. Google Patents. CN111925341B.

- Synthesis method of N-tert-butoxycarbonylpiperazine. Google Patents. CN102153526B.

- Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine. Google Patents. Patent 0338385.

- A kind of synthetic method of N-Boc piperazines. Google Patents. CN108033931A.

- 1-BOC-PIPERAZINE 57260-72-7 wiki. ChemicalBook.

- Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Google Patents. CN101676276B.

- The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. Parchem.

- Piperazine synthesis. Organic Chemistry Portal.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. jgtps.com [jgtps.com]

- 3. nbinno.com [nbinno.com]

- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. N-Boc-piperazine-13C4 () for sale [vulcanchem.com]

- 7. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of N-Boc-piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate), a cornerstone building block in modern medicinal chemistry, serves as a critical intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Its unique bifunctional nature, featuring a nucleophilic secondary amine and a sterically hindered, protected secondary amine, allows for selective and controlled derivatization. For scientists in drug development, a comprehensive understanding of the physical properties of N-Boc-piperazine is paramount for process optimization, formulation development, and ensuring the quality and stability of intermediates and final drug products. This guide provides a detailed exploration of the core physical characteristics of N-Boc-piperazine, offering both established data and the experimental methodologies required for their validation.

Core Physicochemical Properties

N-Boc-piperazine is typically a white to off-white or light yellow crystalline solid or waxy solid at room temperature.[1][2][3][4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [3][4][6] |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][4][6] |

| Molecular Weight | 186.25 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder/waxy solid | [1][4][5] |

| Melting Point | 43-49 °C | [1][] |

| Boiling Point | ~258 °C at 760 mmHg | [1] |

| Density | ~1.03 g/cm³ | [1] |

Table 1: Core Physicochemical Properties of N-Boc-piperazine

The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group significantly influences these properties. It increases the molecular weight and steric hindrance compared to unsubstituted piperazine, which in turn affects the intermolecular forces and, consequently, the melting and boiling points.

Thermal Properties

Melting Point and Thermal Stability

The melting point of N-Boc-piperazine is a critical parameter for its handling, storage, and use in synthesis. The reported range of 43-49 °C indicates that it is a low-melting solid.[1][] This relatively low melting point is a consequence of the moderate intermolecular forces, which are a balance between the hydrogen bonding capability of the free N-H group and the largely non-polar nature of the Boc group.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that provides a highly accurate and reproducible determination of the melting point and can also reveal information about purity and polymorphism.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of N-Boc-piperazine into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality and Interpretation: The endothermic peak observed in a DSC thermogram represents the energy absorbed by the sample to transition from a solid to a liquid state. A sharp, well-defined peak is indicative of a pure crystalline material. Broad peaks may suggest the presence of impurities or multiple crystalline forms (polymorphs).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. For N-Boc-piperazine, TGA can determine the temperature at which it begins to decompose.

Experimental Workflow: Thermogravimetric Analysis

Solubility Profile

The solubility of N-Boc-piperazine is a critical factor in its use as a synthetic intermediate, influencing reaction kinetics, purification strategies, and the choice of appropriate solvents. Generally, N-Boc-piperazine is soluble in a range of common organic solvents and has limited solubility in water.[3]

Qualitative Solubility:

-

Soluble in: Dichloromethane, Methanol, Ethanol, Ethyl Acetate, Dimethyl Sulfoxide (DMSO).[1][3][4]

-

Less soluble in: Water.[3]

The solubility profile is dictated by the molecule's structure. The polar N-H group and the ether-like oxygen atoms of the carbamate can engage in hydrogen bonding with protic solvents like methanol and ethanol. The piperazine ring itself has some polar character. However, the bulky, non-polar tert-butyl group dominates a significant portion of the molecular surface, contributing to its solubility in less polar solvents like dichloromethane.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Experimental Protocol:

-

Preparation: Add an excess amount of N-Boc-piperazine to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Phase Separation: Centrifuge the vials to sediment the excess solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of N-Boc-piperazine in the diluted solution using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Self-Validation: The presence of undissolved solid throughout the equilibration period confirms that a saturated solution was achieved. Analyzing samples at multiple time points (e.g., 24 and 48 hours) can verify that equilibrium has been reached; the calculated solubility should be consistent.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property for pharmaceutical solids.[8] Moisture uptake can affect the stability, flowability, and handling of a material. N-Boc-piperazine is known to be hygroscopic.[8]

Hygroscopicity Classification: The European Pharmacopoeia outlines a classification system for hygroscopicity based on the percentage weight gain after storage at 25 °C and 80% relative humidity (RH) for 24 hours.[9]

| Classification | % Weight Increase |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Table 2: Hygroscopicity Classification (based on European Pharmacopoeia)[9]

Experimental Protocol: Hygroscopicity Assessment

-

Sample Preparation: Accurately weigh a sample of N-Boc-piperazine in a tared container.

-

Conditioning: Place the open container in a controlled humidity chamber set to 25 °C and 80% RH.

-

Monitoring: After 24 hours, remove the sample and immediately re-weigh it.

-

Calculation: Calculate the percentage weight increase.

Causality and Implications: The presence of the polar N-H group in N-Boc-piperazine makes it susceptible to hydrogen bonding with water molecules from the air. This hygroscopicity necessitates storage in a well-sealed container, often under an inert atmosphere, to prevent degradation and maintain its physical properties.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of N-Boc-piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for confirming the structure of N-Boc-piperazine.

¹H NMR (in CDCl₃):

-

~3.4 ppm (triplet, 4H): Protons on the carbons adjacent to the Boc-protected nitrogen.

-

~2.8 ppm (triplet, 4H): Protons on the carbons adjacent to the free secondary amine.

-

~1.7 ppm (singlet, 1H): Proton of the secondary amine (N-H). This peak can be broad and its chemical shift is concentration-dependent.

-

1.45 ppm (singlet, 9H): Protons of the tert-butyl group.

¹³C NMR (in CDCl₃):

-

~154.9 ppm: Carbonyl carbon of the Boc group.

-

~79.5 ppm: Quaternary carbon of the tert-butyl group.

-

~45.9 ppm: Carbons adjacent to the free secondary amine.

-

~44.0 ppm (broad): Carbons adjacent to the Boc-protected nitrogen.

-

~28.4 ppm: Carbons of the methyl groups of the tert-butyl group.

Interpretation: The presence of the highly shielded singlet at ~1.45 ppm integrating to 9 protons is a characteristic signature of the Boc group. The two distinct triplets for the piperazine ring protons confirm the mono-substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Key Vibrational Modes:

-

~3300 cm⁻¹: N-H stretching of the secondary amine.

-

~2975, 2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

-

~1420 cm⁻¹: C-N stretching of the piperazine ring.

-

~1170 cm⁻¹: C-O stretching of the carbamate.

Signaling Pathway: Functional Group to IR Absorption

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-Boc-piperazine.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 186: Molecular ion [M]⁺.

-

m/z 130: Loss of isobutylene (-56 Da) from the Boc group.

-

m/z 87: Deprotected piperazine fragment.

-

m/z 57: tert-butyl cation [C(CH₃)₃]⁺, often the base peak.

Interpretation: The characteristic loss of 56 Da and the prominent peak at m/z 57 are strong indicators of the presence of a Boc group.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical properties of a pharmaceutical compound, including its melting point, solubility, and stability. While specific studies on the polymorphism of N-Boc-piperazine are not widely reported in public literature, it is a phenomenon that should be considered, especially in a cGMP environment. Different crystallization conditions (solvent, temperature, cooling rate) could potentially lead to different polymorphs. Techniques such as X-ray powder diffraction (XRPD) and DSC can be used to screen for and characterize different polymorphic forms.

Conclusion

A thorough understanding of the physical properties of N-Boc-piperazine is essential for its effective use in research and drug development. This guide has provided a comprehensive overview of its key characteristics, including thermal properties, solubility, hygroscopicity, and spectroscopic data. By employing the detailed experimental protocols described herein, researchers can ensure the quality and consistency of this vital synthetic intermediate, thereby facilitating the development of new and innovative pharmaceuticals.

References

-

Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from Petalheadexim website. [Link]

- Krishnan, K., & Ramaswamy, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 834-839.

-

United States Pharmacopeia. (n.d.). General Chapters: Physical Tests and Determinations. Retrieved from USP website. [Link]

-

Intersperse Industries. (n.d.). N- BOC Piperazine. Retrieved from Intersperse Industries website. [Link]

-

Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from Pharma Growth Hub website. [Link]

- Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1083-1092.

- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- ResearchGate. (n.d.). Hygroscopicity classification. [Image].

-

United States Pharmacopeia. (n.d.). General Chapters. Retrieved from USP-NF website. [Link]

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Image].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase website. [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from SpectraBase website. [Link]

- Subudhi, B. B., Sahoo, P. K., & Panda, P. K. (2013). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 458-462.

- Liao, X., Rong, C., Cao, S., Wu, X., & Zhang, J. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.

- Khalili, F., Henni, A., & East, A. L. L. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Allada, R., & Chadha, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2476-2483.

- United States Pharmacopeial Convention. (n.d.). USP General Notices and General Test Chapters.

- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Image].

-

United States Pharmacopeia. (n.d.). (1151) PHARMACEUTICAL DOSAGE FORMS. Retrieved from USP-NF website. [Link]

- Yilmaz, F., & Parlak, C. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(7-8), 585-592.

- Thipyapong, K., & Pantu, P. (2011). Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis(2-aminobenzyl)amine complexes of nickel(II) and copper(II). ScienceAsia, 37(2), 148-155.

-

PROMETHEA TECHSYNTH PRIVATE LIMITED. (n.d.). N-Boc-Piperazine. Retrieved from prometheatechs.com. [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from PubChem website. [Link]

- Firth, J. D., O'Brien, P., & Ferris, L. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic Letters, 17(15), 3891–3893.

- Kubicki, M., & Turska-Kamel, A. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 27(19), 6542.

- Khan, S., Naqvi, S. R., & Ali, I. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 4. petalheadexim.com [petalheadexim.com]

- 5. N- BOC Piperazine [intersperse.in]

- 6. scbt.com [scbt.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pharmagrowthhub.com [pharmagrowthhub.com]

An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in the field of medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[2][3] The unique physicochemical characteristics of the piperazine moiety, including its high polarity, structural rigidity, and capacity for hydrogen bond formation, often impart advantageous pharmacokinetic profiles to drug candidates, such as enhanced water solubility and oral bioavailability.[1][4] This inherent versatility has established the piperazine scaffold as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity, leading to a broad spectrum of therapeutic applications.[1][5]

This technical guide provides a comprehensive exploration of the diverse biological activities of piperazine derivatives, with a particular focus on their anticancer, antimicrobial, antiviral, and antipsychotic properties. For each therapeutic area, we will delve into the underlying mechanisms of action, present structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the piperazine scaffold in their therapeutic discovery efforts.

Part 1: Anticancer Activity of Piperazine Derivatives

Arylpiperazine derivatives, in particular, have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects across a range of tumor cell lines.[6] Their mechanisms of action are often multifaceted, targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.[2][6]

Mechanism of Action: Induction of Apoptosis via PI3K/Akt Pathway Inhibition

A significant number of piperazine-based anticancer compounds exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[2][7] One of the key signaling cascades implicated in this process is the PI3K/Akt pathway, which is frequently hyperactivated in various human cancers, promoting cell survival and proliferation.[8][9][10][11]

Certain piperazine derivatives have been shown to effectively inhibit this pathway, leading to the downstream activation of apoptotic machinery.[2] The inhibition of PI3K/Akt signaling can lead to the modulation of pro- and anti-apoptotic proteins, ultimately culminating in the activation of caspases, the executioners of apoptosis.[2][12]

Caption: General workflow for in vitro anticancer activity screening.

Part 2: Antimicrobial Activity of Piperazine Derivatives